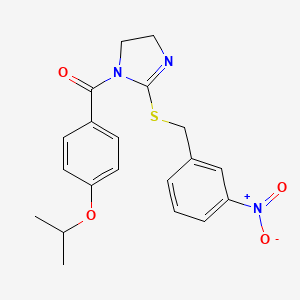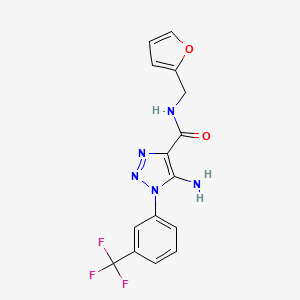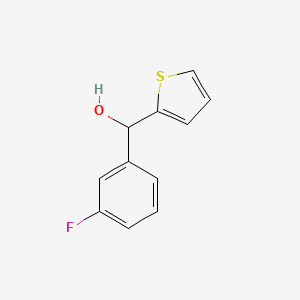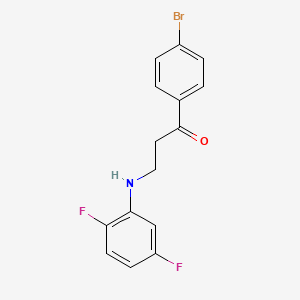![molecular formula C17H12ClN3OS B2875730 5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477889-49-9](/img/structure/B2875730.png)
5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, commonly referred to as 5-CBSIQ, is a compound that has been studied for its potential applications in the scientific field. It is a heterocyclic compound that has been found to possess a wide range of biological and biochemical properties and has been studied for its potential use in drug design and development. Specifically, 5-CBSIQ has been studied for its potential to act as an inhibitor of the enzyme cytochrome P450 (CYP) 3A4, which is involved in the metabolism of drugs and other compounds. In addition, 5-CBSIQ has been studied for its potential to act as an anti-cancer agent and for its ability to modulate the activity of certain G-protein coupled receptors (GPCRs).
科学的研究の応用
Synthesis and Chemical Characterization
- The compound is a part of the quinazoline and imidazole families, known for their diverse biological activities. Researchers have developed methods for synthesizing substituted quinazoline derivatives, including imidazo[1,2-c]quinazolin-ones, through several chemical reactions. These compounds are characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures (Mood, Boda, & Guguloth, 2022).
Biological Activity
- Certain derivatives of the compound have been synthesized and tested for their antibacterial and antiulcer activities. For instance, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives have been evaluated for antimicrobial properties, with some showing potent activities against various pathogens (Al-Salahi & Geffken, 2011).
Molecular Docking Studies
- The chemical interactions and potential biological targets of these compounds are often studied through molecular docking simulations. This approach helps in understanding the compound's mechanism of action at the molecular level, particularly its binding efficiency and interaction with biological macromolecules.
Catalytic Applications
- Researchers have explored the use of related compounds in catalytic applications, such as facilitating the synthesis of other complex molecules. For example, sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles have been used as catalysts for synthesizing N-fused imidazole-quinoline conjugates, demonstrating the versatility of imidazo[1,2-c]quinazolin-ones in chemical synthesis (Mouradzadegun et al., 2015).
Antimicrobial Evaluation
- The antimicrobial efficacy of compounds within this family has been a subject of extensive research. For instance, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities, indicating the potential of these derivatives in developing new antimicrobial agents (Patel & Patel, 2011).
特性
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-19-14-7-2-1-6-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIVVSOTAVVCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
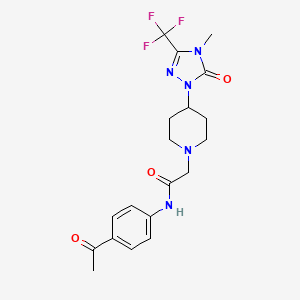

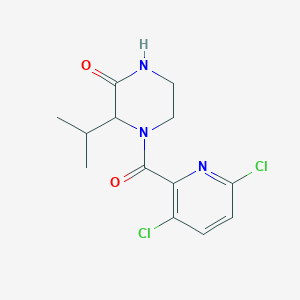
![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

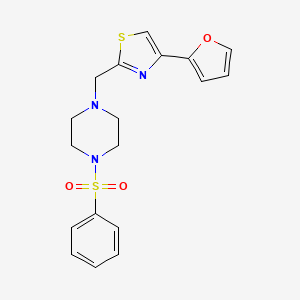
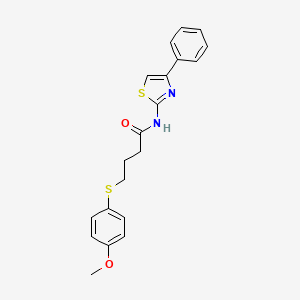
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)

![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
